Compound C3 is a novel small molecule identified through computational high-throughput screening of the ChemBridge library. [] It belongs to the class of kinase inhibitors and has shown promising dual inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). [] This dual inhibition makes it a potential lead-like molecule for treating gastric cancers, where EGFR and HER2 are often overexpressed and contribute to tumor development and progression. []
While the provided literature does not include a detailed depiction of the molecular structure of Compound C3, it describes its molecular formula as 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. [] This information can be used to deduce the structural arrangement of the molecule, which consists of:
Compound C3 demonstrates dual inhibitory activity against EGFR and HER2 kinases. [] While the exact mechanism of action is not fully elucidated in the provided literature, computational analysis using molecular dynamic simulations and Gibbs binding free energy calculations suggested a strong affinity of Compound C3 to both EGFR and HER2. []
These findings indicate that Compound C3 likely binds to the kinase domains of EGFR and HER2, inhibiting their catalytic activity. [] This inhibition, in turn, disrupts downstream signaling pathways involved in cell proliferation, adhesion, angiogenesis, and metastasis, ultimately contributing to its anti-cancer effects. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0